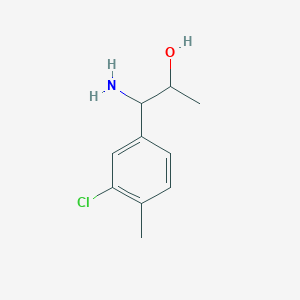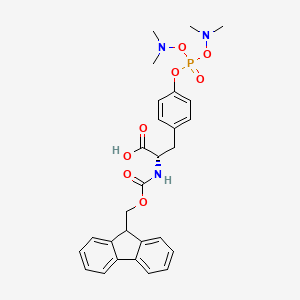
Fmoc-tyr(PO(nme2)2)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-tyr(PO(nme2)2)-OH: is a modified amino acid derivative used extensively in peptide synthesis. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino acid tyrosine, which is further modified with a dimethylphosphoryl group. This modification enhances the compound’s utility in various biochemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-tyr(PO(nme2)2)-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the Fmoc-protected tyrosine to a solid resin. The dimethylphosphoryl group is then introduced through a series of reactions involving specific reagents and conditions. Common reagents include ethyl (2Z)-2-cyano-2-hydroxyiminoacetate (Oxyma) and carbodiimides, which facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The use of greener solvents and optimized reaction conditions is becoming increasingly common to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Fmoc-tyr(PO(nme2)2)-OH undergoes various chemical reactions, including:
Oxidation: The phenolic group of tyrosine can be oxidized to form quinones.
Reduction: The phosphoryl group can be reduced under specific conditions.
Substitution: The Fmoc group can be removed under basic conditions, allowing further functionalization of the amino acid.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or periodate.
Reduction: Reagents such as sodium borohydride.
Substitution: Piperidine is commonly used to remove the Fmoc group.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dephosphorylated tyrosine.
Substitution: Deprotected tyrosine ready for further modifications.
Scientific Research Applications
Chemistry: Fmoc-tyr(PO(nme2)2)-OH is used in the synthesis of complex peptides and proteins. Its unique properties facilitate the formation of stable peptide bonds and enhance the overall yield of peptide synthesis .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. Its phosphoryl group can mimic natural phosphorylation, making it valuable in signal transduction studies .
Medicine: this compound is employed in the development of peptide-based drugs. Its stability and reactivity make it suitable for creating therapeutic peptides with enhanced efficacy and stability .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and hydrogels. These materials have applications in drug delivery, tissue engineering, and diagnostics .
Mechanism of Action
The mechanism of action of Fmoc-tyr(PO(nme2)2)-OH involves its ability to participate in peptide bond formation and mimic natural phosphorylation events. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The dimethylphosphoryl group can interact with various molecular targets, influencing signaling pathways and enzymatic activities .
Comparison with Similar Compounds
Fmoc-tyrosine: Lacks the phosphoryl modification, making it less versatile in certain applications.
Fmoc-serine: Another Fmoc-protected amino acid used in peptide synthesis but with different reactivity and applications.
Fmoc-threonine: Similar to Fmoc-serine but with an additional methyl group, affecting its steric properties
Uniqueness: Fmoc-tyr(PO(nme2)2)-OH stands out due to its phosphoryl modification, which enhances its utility in mimicking natural phosphorylation events. This makes it particularly valuable in studies related to signal transduction and enzyme mechanisms .
Properties
Molecular Formula |
C28H32N3O8P |
|---|---|
Molecular Weight |
569.5 g/mol |
IUPAC Name |
(2S)-3-[4-[bis(dimethylaminooxy)phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C28H32N3O8P/c1-30(2)38-40(35,39-31(3)4)37-20-15-13-19(14-16-20)17-26(27(32)33)29-28(34)36-18-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-16,25-26H,17-18H2,1-4H3,(H,29,34)(H,32,33)/t26-/m0/s1 |
InChI Key |
RNIUNVOMPOGZKD-SANMLTNESA-N |
Isomeric SMILES |
CN(C)OP(=O)(OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)ON(C)C |
Canonical SMILES |
CN(C)OP(=O)(OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)ON(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-3-methylthieno[3,2-c]pyridine-7-carboxylic acid](/img/structure/B13027951.png)
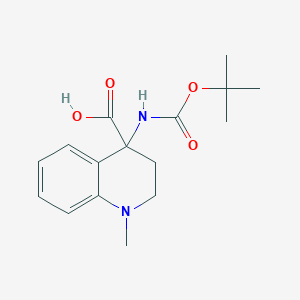
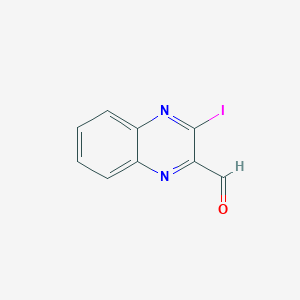
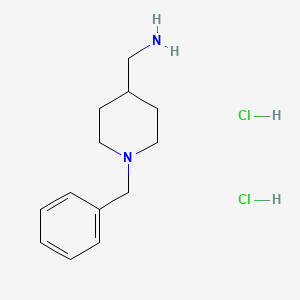

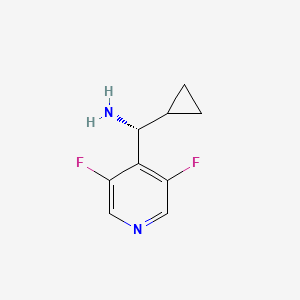

![5-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13027971.png)
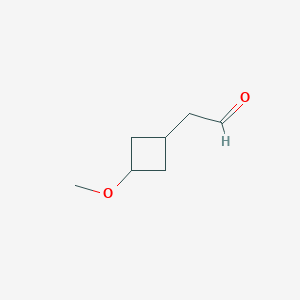
![3-(4-Chloro-phenyl)-1,6-dimethyl-1H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B13027986.png)
![4-[5-(4-Bromo-2-chloro-phenoxymethyl)-[1,2,4]oxadiazol-3-YL]-3-methyl-pyridine hcl](/img/structure/B13027993.png)
